One study highlights the potential of 2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide as a potential drug candidate targeting MMP13, a key enzyme involved in osteoarthritis progression. [] The study demonstrates that the compound attenuates IL-1β-induced MMP13 mRNA expression in a dose-dependent manner. [] Further investigation reveals that it inhibits the phosphorylation of ERK, p38, and JNK, suggesting its involvement in modulating signaling pathways associated with inflammation and cartilage degradation. []
2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide has been identified as a potential candidate for the development of treatments for early osteoarthritis. [] Specifically, its ability to inhibit MMP13 and modulate inflammatory signaling pathways suggests its potential to prevent cartilage degradation and attenuate joint inflammation. [] One study demonstrates the additive effect of this compound in combination with low-dose betamethasone, further supporting its potential in therapeutic interventions for osteoarthritis. []
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2